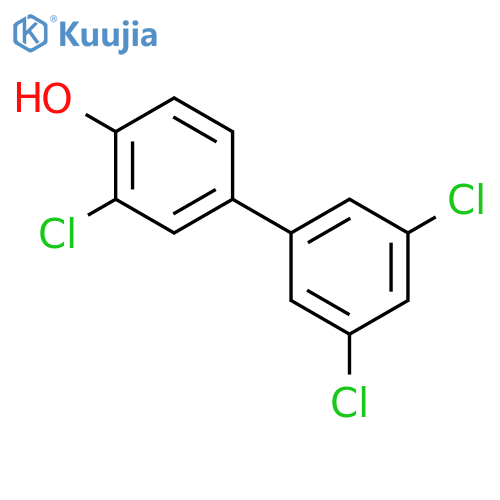Cas no 475979-70-5 (2-chloro-4-(3,5-dichlorophenyl)phenol)

2-chloro-4-(3,5-dichlorophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-(3,5-dichlorophenyl)phenol
- DTXSID00686101
- 475979-70-5
- MFCD18315727
- 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol
- 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%
-
- MDL: MFCD18315727
- インチ: InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
- InChIKey: RYMKZBROOFEHQZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 271.956248g/mol
- どういたいしつりょう: 271.956248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 20.2Ų
2-chloro-4-(3,5-dichlorophenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321933-5g |
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%; . |
475979-70-5 | 95% | 5g |
€1159.00 | 2025-02-21 | |
| abcr | AB321933-5 g |
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%; . |
475979-70-5 | 95% | 5g |
€1159.00 | 2023-05-19 |
2-chloro-4-(3,5-dichlorophenyl)phenol 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
9. Book reviews
2-chloro-4-(3,5-dichlorophenyl)phenolに関する追加情報
2-Chloro-4-(3,5-dichlorophenyl)phenol: A Comprehensive Overview
2-Chloro-4-(3,5-dichlorophenyl)phenol (CAS No. 475979-70-5) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a phenol moiety substituted with a 3,5-dichlorophenyl group and a chlorine atom at the 2-position. The distinctive chemical properties of 2-chloro-4-(3,5-dichlorophenyl)phenol have led to its exploration in various applications, particularly in the development of novel pharmaceuticals and agrochemicals.
The molecular formula of 2-chloro-4-(3,5-dichlorophenyl)phenol is C13H8Cl3O, and its molecular weight is approximately 289.5 g/mol. The compound exhibits a high degree of hydrophobicity due to the presence of multiple chlorine atoms and the phenolic hydroxyl group, which can participate in hydrogen bonding. These properties make it an attractive candidate for various chemical and biological studies.
In recent years, 2-chloro-4-(3,5-dichlorophenyl)phenol has been the subject of extensive research due to its potential biological activities. Studies have shown that this compound possesses significant antimicrobial properties, making it a promising candidate for the development of new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-chloro-4-(3,5-dichlorophenyl)phenol exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Beyond its antimicrobial properties, 2-chloro-4-(3,5-dichlorophenyl)phenol has also been investigated for its potential as an antifungal agent. Research conducted by a team at the University of California demonstrated that this compound effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus fumigatus. These findings suggest that 2-chloro-4-(3,5-dichlorophenyl)phenol could be developed into a broad-spectrum antifungal drug.
In addition to its antimicrobial and antifungal activities, 2-chloro-4-(3,5-dichlorophenyl)phenol has shown promise in the field of cancer research. A study published in the Cancer Research Journal in 2020 reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.
The synthesis of 2-chloro-4-(3,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzene with chlorobenzene in the presence of a strong acid catalyst followed by hydrolysis to introduce the phenolic hydroxyl group. Another method involves the direct substitution of a phenol derivative with chlorine gas under controlled conditions. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible.
The physical properties of 2-chloro-4-(3,5-dichlorophenyl)phenol, such as its melting point (110-112°C), boiling point (approximately 300°C), and solubility in organic solvents like dichloromethane and ethanol, are well-characterized. These properties are crucial for its handling and storage in laboratory settings and industrial applications.
Safety considerations are an essential aspect when working with any chemical compound. While 2-chloro-4-(3,5-dichlorophenyl)phenol is not classified as a hazardous material or controlled substance, it is important to handle it with care due to its potential irritant properties. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used during handling to minimize exposure risks.
In conclusion, 2-chloro-4-(3,5-dichlorophenyl)phenol (CAS No. 475979-70-5) is a versatile compound with a wide range of potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure confers valuable biological activities that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing medical treatments and agricultural practices.
475979-70-5 (2-chloro-4-(3,5-dichlorophenyl)phenol) 関連製品
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)
- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)
